molecular formula C9H9Cl3N2 B11863032 3-Amino-6-chloroquinoline dihydrochloride

3-Amino-6-chloroquinoline dihydrochloride

Cat. No.: B11863032
M. Wt: 251.5 g/mol
InChI Key: ZVRRGTJMPPIIQI-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H9Cl3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloroquinoline dihydrochloride typically involves the chlorination of 3-aminoquinoline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position. The resulting product is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloroquinoline dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

3-Amino-6-chloroquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

IUPAC Name

6-chloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H7ClN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H

InChI Key

ZVRRGTJMPPIIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)N.Cl.Cl

Origin of Product

United States

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